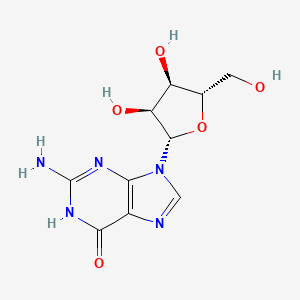

L-Guanosine

Description

BenchChem offers high-quality L-Guanosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Guanosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-GIMIYPNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

L-Guanosine's Mechanism of Action in Neurons: A Multi-Target Approach to Neuroprotection and Neuromodulation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Guanosine, an endogenous purine nucleoside, has emerged from a metabolic intermediate to a potent neuromodulator with significant therapeutic potential. Released under both physiological and pathological conditions, its concentration markedly increases during events like ischemia and seizures.[1][2] This guide provides a comprehensive technical overview of L-Guanosine's mechanism of action, moving beyond a simple description of its effects to an in-depth analysis of its molecular interactions and the resultant signaling cascades. We will explore its primary interaction with the adenosinergic system, its profound influence on glutamatergic homeostasis, and the downstream activation of critical pro-survival pathways. This document synthesizes current research to present a cohesive model of L-Guanosine's action, highlighting its roles in countering excitotoxicity, neuroinflammation, and oxidative stress, while promoting neurotrophic and regenerative processes. Detailed experimental protocols and pathway visualizations are provided to equip researchers with the foundational knowledge required to investigate and harness the potential of this multifaceted molecule.

Introduction: The Rise of a Neuromodulator

Historically viewed as a fundamental component of nucleic acids and cellular energy metabolism, the extracellular role of L-Guanosine in the central nervous system (CNS) has garnered significant attention over the past two decades.[3][4] Unlike classical neurotransmitters, L-Guanosine does not have a definitively identified, dedicated receptor, leading to its classification as an "orphan neuromodulator."[5] However, the absence of a specific receptor does not diminish its potent biological effects. Evidence from a multitude of in vitro and in vivo models demonstrates that L-Guanosine orchestrates a complex and powerful neuroprotective response, making it a compelling candidate for therapeutic development in neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[3][6] This guide deconstructs the intricate mechanisms that underpin its beneficial effects.

Part I: The Core Mechanism - A Triad of Molecular Interactions

L-Guanosine's neuroprotective effects are not initiated by a single molecular event but rather by a convergence of interactions at the cell surface, primarily involving adenosine receptors, glutamate transporters, and potassium channels.

Primary Interaction Point: The Adenosinergic System

While L-Guanosine does not bind to adenosine receptors (ARs) in a classical orthosteric manner, its effects are critically dependent on their presence and interaction.[7] The most compelling evidence points to an allosteric modulatory role at the Adenosine A₁ Receptor (A₁R) and A₂ₐ Receptor (A₂ₐR) heteromer .[8][9][10]

-

Causality: In pathological states like ischemia, excessive glutamate release is a key driver of neuronal death. A₁R activation is generally neuroprotective (inhibiting neurotransmitter release), while A₂ₐR activation is often neurotoxic (facilitating glutamate release). The A₁R-A₂ₐR heteromer acts as a concentration-dependent switch that fine-tunes neuronal excitability.[9] L-Guanosine appears to tip this balance towards protection. Experimental evidence shows that the neuroprotective effects of L-Guanosine are abolished by A₁R antagonists (like DPCPX) and A₂ₐR agonists (like CGS21680), strongly implicating the heteromer as the primary target.[9][11] Functional assays in cell lines co-expressing both receptors confirm that L-Guanosine only modulates A₂ₐR-mediated signaling when A₁R is also present.[10][11]

Modulation of the Glutamatergic System

A cornerstone of L-Guanosine's neuroprotective action is its ability to counteract glutamate-mediated excitotoxicity.[6] This is achieved through a dual action on glutamate homeostasis.

-

Enhanced Glutamate Uptake: L-Guanosine significantly stimulates the activity of Excitatory Amino Acid Transporters (EAATs), primarily on astrocytes, which are responsible for clearing excess glutamate from the synaptic cleft.[5][12][13] This effect is observed under both normal and excitotoxic conditions, such as oxygen-glucose deprivation (OGD).[12][13] The stimulation of glutamate uptake is a direct consequence of the activation of downstream kinase pathways (detailed in Part II).[1][5]

-

Reduced Glutamate Release: In pathological conditions, a vicious cycle can occur where high extracellular glutamate triggers further glutamate release from neurons and glia. L-Guanosine effectively attenuates this pathological release, preventing the escalation of excitotoxic damage.[5][14]

Interplay with Potassium (K⁺) Channels

The modulation of K⁺ channels contributes to the hyperpolarization of the neuronal membrane, reducing excitability and thereby conferring protection. L-Guanosine's effects have been linked to the activation of specific K⁺ channels.

-

Calcium-Activated K⁺ (BK) Channels: The protective effects of L-Guanosine in hippocampal slices subjected to OGD are dependent on the activation of BK channels.[6]

-

Inward Rectifying K⁺ (Kir) Channels: Studies in cultured astrocytes suggest that L-Guanosine may increase the expression of Kir channels, further contributing to the maintenance of membrane potential and glial function.[6]

-

ATP-Sensitive K⁺ (Kₐₜₚ) Channels: While direct modulation is less characterized, Kₐₜₚ channels are critical sensors of the cell's metabolic state.[15][16] Given that L-Guanosine improves mitochondrial function and ATP production under stress, it indirectly supports the function of these channels, which are crucial for neuroprotection in ischemia.[5]

Part II: Key Downstream Signaling Cascades

The initial interactions at the cell surface trigger a robust activation of intracellular pro-survival and anti-inflammatory signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are central to this response.[1][6]

The Pro-Survival PI3K/Akt/mTOR Axis

Activation of the PI3K/Akt pathway is a recurring theme in L-Guanosine-mediated neuroprotection.[14][17][18]

-

Mechanism: Upon activation, PI3K phosphorylates membrane inositides, leading to the recruitment and phosphorylation (activation) of Akt. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival.

-

Key Outcomes:

-

Anti-Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins like GSK3β and BAD.[14][17]

-

Glutamate Transport: The PI3K/Akt pathway is directly implicated in the enhanced activity of glutamate transporters.[1][5]

-

Anti-inflammation: This pathway is required for L-Guanosine's ability to suppress pro-inflammatory protein expression in microglia.[17]

-

Antidepressant Effects: The antidepressant-like effects of L-Guanosine are mediated through the downstream target of Akt, the mammalian target of rapamycin (mTOR).[17][18][19]

-

The MAPK/ERK Pathway

The MAPK/ERK (Extracellular signal-regulated kinase) pathway is another critical signaling cascade activated by L-Guanosine.[1][6]

-

Mechanism: This cascade involves a series of protein kinases that ultimately phosphorylate ERK1/2.

-

Key Outcomes:

-

Neuroprotection: ERK activation is directly linked to the activity of glutamate receptors and contributes to cell survival.[1]

-

Anti-inflammation: L-Guanosine prevents the activation of the pro-inflammatory transcription factor NF-κB through the MAPK/ERK pathway.[17][18]

-

Trophic Effects: This pathway, along with PI3K/Akt and PKC, is involved in the reorganization of extracellular matrix proteins, promoting neuronal adhesion and survival.[3]

-

Part III: Pillars of Neuroprotection - Physiological Outcomes

The activation of the molecular pathways described above culminates in a suite of powerful, physiologically relevant neuroprotective effects.

Anti-Inflammatory and Antioxidant Action

L-Guanosine demonstrates robust anti-inflammatory and antioxidant properties, which are critical for mitigating secondary injury cascades in the brain.

| Parameter | Effect of L-Guanosine | Supporting Mechanism | References |

| Pro-inflammatory Cytokines | ↓ TNF-α, IL-6, IL-1β | Inhibition of NF-κB translocation | [6][18][20][21] |

| Anti-inflammatory Cytokines | ↑ IL-10 | Modulation of glial cell response | [6] |

| Reactive Oxygen Species (ROS) | ↓ ROS Production | Upregulation of antioxidant enzymes | [6][17][18] |

| Antioxidant Enzymes | ↑ Heme-oxygenase-1 (HO-1), SOD | Activation of Nrf-2 pathway | [5][6][20] |

| Nitric Oxide Synthase (iNOS) | ↓ iNOS Expression & NO Production | Inhibition of NF-κB via MAPK/ERK | [3][6][17][18] |

Neurotrophic and Regenerative Effects

Beyond protecting existing neurons, L-Guanosine actively promotes repair and regeneration within the CNS.

-

Stimulation of Trophic Factor Release: L-Guanosine induces astrocytes to synthesize and release key neurotrophic factors, including Nerve Growth Factor (NGF), Fibroblast Growth Factor 2 (FGF-2), and Brain-Derived Neurotrophic Factor (BDNF).[6][17][19] These factors support neuronal survival, differentiation, and plasticity.

-

Promotion of Neurite Outgrowth: In models like PC12 cells, L-Guanosine enhances NGF-induced neurite arborization and outgrowth, a critical process for forming and repairing neural circuits.[6][17]

-

Induction of Neurogenesis: L-Guanosine stimulates the proliferation of neural stem cells and their differentiation into a neuronal phenotype.[4][5][19] In vivo, treatment has been shown to increase the number of dividing cells in the hippocampal dentate gyrus, a key neurogenic niche.[4][5]

Part IV: Experimental Validation - Methodologies and Protocols

The characterization of L-Guanosine's mechanism of action relies on well-established experimental models. Here, we provide detailed protocols for key in vitro assays.

Protocol 1: Assessing Neuroprotection in an Oxygen-Glucose Deprivation (OGD) Model

This protocol is the gold standard for mimicking ischemic conditions in vitro to test the efficacy of neuroprotective compounds.

Objective: To determine if L-Guanosine protects hippocampal neurons from cell death induced by OGD.

Methodology:

-

Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from adult rats using a vibratome in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

-

OGD Induction: Transfer slices to a chamber with aCSF lacking glucose and saturated with 95% N₂/5% CO₂. Maintain for 15-30 minutes to induce ischemic injury.

-

Reoxygenation (Treatment): Transfer slices back to standard oxygenated aCSF containing glucose. This is the treatment phase.

-

Control Group: Standard aCSF.

-

Treatment Group: aCSF containing L-Guanosine (e.g., 100 µM).

-

Inhibitor Groups: Pre-incubate slices with pathway inhibitors (e.g., a PI3K inhibitor like LY294002) before and during L-Guanosine treatment to establish causality.

-

-

Incubation: Incubate slices for 2 hours during the reoxygenation/treatment period.

-

Viability Assessment: Stain slices with Propidium Iodide (PI), a fluorescent dye that enters and stains the nuclei of dead or dying cells.

-

Quantification: Capture fluorescent images of the CA1 region of the hippocampus (which is highly vulnerable to ischemia) and quantify the mean fluorescence intensity using image analysis software (e.g., ImageJ). A reduction in PI fluorescence in the L-Guanosine group compared to the OGD control indicates neuroprotection.

Protocol 2: Measuring Glutamate Uptake in Primary Astrocyte Cultures

This assay directly measures the functional impact of L-Guanosine on a key neuroprotective mechanism.

Objective: To quantify the effect of L-Guanosine on the rate of glutamate uptake by astrocytes.

Methodology:

-

Cell Culture: Plate primary cortical astrocytes in 24-well plates and grow to confluence.

-

Pre-treatment: Treat cells with L-Guanosine (e.g., 100 µM) or vehicle control in culture medium for a specified period (e.g., 1 hour).

-

Assay Initiation: Wash cells with a Krebs-Ringer buffer. Initiate the uptake assay by adding buffer containing a low concentration of non-labeled L-glutamate mixed with a tracer amount of L-[³H]glutamate.

-

Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C. This time must be within the linear range of uptake.

-

Assay Termination: Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells three times with ice-cold buffer to remove extracellular tracer.

-

Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.5 M NaOH).

-

Quantification:

-

Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Use another portion of the lysate to determine the total protein content using a standard protein assay (e.g., BCA assay).

-

-

Analysis: Calculate the glutamate uptake rate as cpm/mg protein/min. Compare the rates between control and L-Guanosine-treated groups. An increased rate in the treatment group demonstrates stimulation of glutamate transport.

Conclusion and Future Directions

L-Guanosine exerts its potent neuroprotective and neuromodulatory effects through a sophisticated, multi-target mechanism. It does not act as a simple agonist but as an intelligent modulator, primarily leveraging the A₁R-A₂ₐR adenosine heteromer to initiate a cascade of beneficial downstream events. Its ability to restore glutamatergic homeostasis, suppress inflammation and oxidative stress, and promote trophic support presents a compelling case for its therapeutic development.

The foremost challenge and future direction in the field is the definitive characterization of L-Guanosine's molecular targets. While the A₁R-A₂ₐR heteromer provides a strong explanatory model, the potential existence of a specific, yet-to-be-identified G-protein coupled receptor for L-Guanosine remains an exciting possibility.[17] Elucidating this could unlock new avenues for designing highly specific guanosine-based therapeutics for a range of devastating neurological disorders.

References

-

Lanznaster, D., Dal-Cim, T., Piermartiri, T. C. B., & Tasca, C. I. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. Journal of Alzheimer's Disease & Parkinsonism, 7(5), 657–679. [Link]

-

Tasca, C. I., & Massari, C. M. (2022). Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action?. Frontiers in Cellular Neuroscience, 16, 948356. [Link]

-

Kowalczyk, M., Turlejski, M., & Grieb, P. (2021). Neuroprotective Effects of Guanosine in Ischemic Stroke—Small Steps towards Effective Therapy. International Journal of Molecular Sciences, 22(21), 11832. [Link]

-

Lanznaster, D., Dal-Cim, T., Piermartiri, T. C. B., & Tasca, C. I. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. Aging and disease, 7(5), 657–679. [Link]

-

Lanznaster, D., Dal-Cim, T., Piermartiri, T. C. B., & Tasca, C. I. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. Aging and Disease, 7(5), 657. [Link]

-

do Carmo, G. G., & de Farias, C. C. (2017). Neuroprotective Effects of Guanosine Supplementation in Experimental Models. Pharmacognosy Reviews, 11(22), 125. [Link]

-

Frizzo, M. E., Lara, D. R., Prokopiuk, A. S., Vargas, C. R., Salbego, C. G., Wajner, M., & Souza, D. O. (2002). Guanosine enhances glutamate uptake in brain cortical slices at normal and excitotoxic conditions. Cellular and Molecular Neurobiology, 22(3), 353-363. [Link]

-

Lanznaster, D., Dal-Cim, T., Piermartiri, T. C. B., & Tasca, C. I. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. ResearchGate. [Link]

-

Ciruela, F., et al. (2019). Neuromodulatory Effects of Guanine-Based Purines in Health and Disease. Frontiers in Pharmacology, 10, 137. [Link]

-

Bellaver, B., et al. (2015). Guanosine inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway. Journal of Neuroinflammation, 12, 205. [Link]

-

Frizzo, M. E., et al. (2002). Guanosine Enhances Glutamate Uptake in Brain Cortical Slices at Normal and Excitotoxic Conditions. Cellular and Molecular Neurobiology, 22(3), 353-363. [Link]

-

Molz, S., et al. (2011). Neuroprotective Effect of Guanosine Against Glutamate-Induced Cell Death in Rat Hippocampal Slices Is Mediated by the phosphatidylinositol-3 kinase/Akt. Neurotoxicity Research, 20(2), 156-167. [Link]

-

ResearchGate. (n.d.). Guanosine decreases pro-inflammatory cytokine release. [Link]

-

Massari, C. M., et al. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Pharmacology, 12, 663385. [Link]

-

Massari, C. M., et al. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Pharmacology, 12. [Link]

-

Massari, C. M., et al. (2020). Adenosine A1-A2A Receptor-Receptor Interaction: Contribution to Guanosine-Mediated Effects. International Journal of Molecular Sciences, 21(23), 9102. [Link]

-

Kovács, Z., Kékesi, K. A., & Juhász, G. (2017). Electrophysiological effects of guanosine and MK-801 in a quinolinic acid-induced seizure model. ResearchGate. [Link]

-

Massari, C. M., et al. (2020). Adenosine A1-A2A receptor-receptor interaction: contribution to guanosine-mediated effects. International Journal of Molecular Sciences, 21(23), 9102. [Link]

-

Jackson, E. K., & Mi, Z. (2014). The Guanosine-Adenosine Interaction Exists In Vivo. Journal of Pharmacology and Experimental Therapeutics, 351(2), 346–353. [Link]

-

Massari, C. M., et al. (2021). Adenosine A1 and A2A receptors are involved on guanosine protective effects against oxidative burst and mitochondrial dysfunction induced by 6-OHDA in striatal slices. Neurochemistry International, 144, 104971. [Link]

-

Bettio, L. E. B., et al. (2016). Current perspectives on the antidepressant-like effects of guanosine. Neuroscience & Biobehavioral Reviews, 68, 522–532. [Link]

-

Massari, C. M., et al. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers. [Link]

-

Lee, J. D., et al. (2023). Dynamic and Rapid Detection of Guanosine during Ischemia. ACS Chemical Neuroscience, 14(9), 1648–1657. [Link]

-

Sasaki, K., & Sato, M. (1988). Guanosine 5'-triphosphate analogue activates potassium current modulated by neurotransmitters in Aplysia neurones. The Journal of Physiology, 407, 15–40. [Link]

-

Massari, C. M., et al. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Pharmacology, 12. [Link]

-

de Weille, J. R. (1992). Modulation of ATP sensitive potassium channels. Cardiovascular Research, 26(11), 1017–1020. [Link]

-

Martin, J. R. (2016). The Role of Neuronal ATP-sensitive Potassium Channels in Learning and Memory. ProQuest Dissertations Publishing. [Link]

-

Baukrowitz, T., et al. (2001). ATP modulation of ATP-sensitive potassium channel ATP sensitivity varies with the type of SUR subunit. The Journal of general physiology, 117(6), 545–558. [Link]

-

Sasaki, K., & Sato, M. (1988). Guanosine 5'-triphosphate analogue activates potassium current modulated by neurotransmitters in Aplysia neurones. The Journal of physiology, 407, 15–40. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]

- 8. Guanosine Mechanisms of Action: Toward Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine A1-A2A Receptor-Receptor Interaction: Contribution to Guanosine-Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Adenosine A1-A2A receptor-receptor interaction: contribution to guanosine-mediated effects [diposit.ub.edu]

- 11. Adenosine A1 and A2A receptors are involved on guanosine protective effects against oxidative burst and mitochondrial dysfunction induced by 6-OHDA in striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guanosine enhances glutamate uptake in brain cortical slices at normal and excitotoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guanosine Enhances Glutamate Uptake in Brain Cortical Slices at Normal and Excitotoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effect of guanosine against glutamate-induced cell death in rat hippocampal slices is mediated by the phosphatidylinositol-3 kinase/Akt/ glycogen synthase kinase 3β pathway activation and inducible nitric oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of ATP sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "The Role of Neuronal ATP-sensitive Potassium Channels in Learning and " by Shaul Vladimir Yahil [openscholarship.wustl.edu]

- 17. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Neuromodulatory Effects of Guanine-Based Purines in Health and Disease [frontiersin.org]

- 19. Current perspectives on the antidepressant-like effects of guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Guanosine inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Biological Role of Extracellular L-Guanosine

Abstract

Extracellular L-Guanosine, a purine nucleoside, has emerged from its traditional role as a metabolic intermediate to become a key player in intercellular signaling, particularly within the central nervous system (CNS).[1][2] Once considered an "orphan ligand" due to the absence of a definitively cloned receptor, a growing body of evidence now illuminates its function as a potent neuromodulator with significant neuroprotective, anti-inflammatory, and neurotrophic properties.[3][4] This guide provides an in-depth analysis of the sources, molecular mechanisms, and multifaceted biological roles of extracellular L-Guanosine. We will explore its intricate signaling pathways, its interplay with the well-established adenosinergic system, and its therapeutic potential in a range of neurological disorders, from ischemic stroke to neurodegenerative diseases.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising signaling molecule.

The Guanine-Based Purinergic System: An Overview

The concept of purinergic signaling, initially centered on adenosine and ATP, has expanded to include a distinct "guanine-based purinergic system".[1][5] This system comprises guanosine and its nucleotide derivatives (GTP, GDP, GMP), which are released into the extracellular space under both physiological and pathological conditions.[2][6] Astrocytes are a primary source of extracellular guanine-based purines in the CNS.[7] Guanosine triphosphate (GTP) can be stored in synaptic vesicles and released, after which it is rapidly hydrolyzed by ectonucleotidases to guanosine.[5][8][9] This extracellular generation of L-Guanosine is a critical first step in its signaling cascade, with its concentration increasing significantly during events like ischemia or injury.[3]

Molecular Mechanisms of L-Guanosine Action

The effects of extracellular L-Guanosine are mediated by a complex network of interactions at the cell surface, leading to the activation of several key intracellular signaling pathways. The effects are initiated by interaction with membrane targets, as they are not blocked by nucleoside transporter inhibitors.[10]

The Receptor Conundrum: A Putative Receptor and Adenosinergic Interplay

A specific, high-affinity binding site for L-Guanosine has been identified in rat brain membranes, suggesting the existence of a G-protein coupled receptor (GPCR).[4] However, this putative "guanosine receptor" has yet to be cloned and fully characterized, making it a subject of ongoing investigation.[1][2]

A significant portion of L-Guanosine's biological effects are mediated through its interaction with the adenosinergic system.[2][3] It does not act as a direct ligand for adenosine receptors but appears to modulate their function, particularly A₁ and A₂A receptors (A₁R and A₂AR).[2][11] Evidence strongly suggests that L-Guanosine's neuroprotective effects require the co-expression of A₁R and A₂AR, pointing to a functional interaction with A₁R-A₂AR heteromers.[10][12] This modulation is complex; for instance, the protective effects of guanosine can be blocked by both A₁R antagonists and A₂AR agonists, indicating a finely tuned regulatory mechanism.[1][11]

Core Intracellular Signaling Cascades

Upon engagement with its membrane targets, L-Guanosine activates multiple pro-survival and anti-inflammatory signaling pathways. The most consistently implicated cascades are:

-

PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for many of L-Guanosine's neuroprotective effects, including its anti-apoptotic and anti-inflammatory actions.[1][13]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is also a key mediator.[1][13] This pathway is involved in L-Guanosine's ability to inhibit neuroinflammation and modulate glutamate transporter activity.[13][14]

-

Protein Kinase C (PKC): PKC activation is involved in guanosine-induced neurite outgrowth and the modulation of glutamate transporters.[2][4]

These pathways converge to regulate a host of cellular processes that underpin L-Guanosine's diverse biological roles.

Key Biological Roles of Extracellular L-Guanosine

L-Guanosine's activation of the aforementioned signaling pathways translates into a remarkable breadth of biological functions, positioning it as a key homeostatic and protective agent in the CNS.

Neuroprotection

The most extensively documented role of L-Guanosine is neuroprotection. It confers resilience against a wide array of insults in numerous in vitro and in vivo models.[2] Its protective mechanisms are multifactorial:

-

Anti-Excitotoxicity: L-Guanosine modulates the glutamatergic system by increasing the activity and expression of glutamate transporters (e.g., GLT-1) in astrocytes.[1][11] This enhances the clearance of excess glutamate from the synaptic cleft, a key event in preventing excitotoxic cell death common in ischemia and neurodegeneration.[2][3]

-

Antioxidant Effects: It mitigates oxidative stress by reducing the production of reactive oxygen species (ROS) and increasing the expression and function of antioxidant defenses, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[4][14][15]

-

Anti-inflammatory Action: L-Guanosine suppresses neuroinflammatory processes by inhibiting the activation of microglia and the translocation of the pro-inflammatory transcription factor NF-κB.[1][16] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][13]

| CNS Disease Model | Key Neuroprotective Effects of L-Guanosine | Supporting References |

| Ischemic Stroke | Reduces infarct volume, attenuates neurological deficits, decreases ROS production, and modulates inflammatory responses. | [2][3][4] |

| Alzheimer's Disease | Protects against β-amyloid-induced apoptosis and ROS production; prevents increased β-secretase activity. | [1][4][13] |

| Parkinson's Disease | Protects against neurotoxicity induced by MPP+ and 6-OHDA; improves motor function in animal models. | [2][13] |

| Spinal Cord Injury | Stimulates regenerative processes and provides neuroprotection. | [1][2] |

| Seizures | Prevents seizures induced by agents that overstimulate the glutamatergic system. | [1][3] |

Trophic and Neurogenic Effects

Beyond protection, L-Guanosine actively promotes cell growth and differentiation.[17] It stimulates the proliferation of astrocytes and neural stem cells.[1][4] In cultured astrocytes, L-Guanosine induces the synthesis and release of neurotrophic factors such as nerve growth factor (NGF).[1][4] Furthermore, it promotes neurite outgrowth in neuronal cell lines and primary neurons, a process critical for neural development and repair.[2][4]

Methodologies for Studying Extracellular L-Guanosine

Investigating the biological roles of L-Guanosine requires robust and validated experimental protocols. Here, we detail key methodologies for assessing its neuroprotective effects and quantifying its extracellular concentration.

Experimental Protocol: In Vitro Neuroprotection Assay Using Oxygen-Glucose Deprivation (OGD)

The OGD model is a well-established in vitro surrogate for ischemia. This protocol assesses L-Guanosine's ability to protect neuronal or astrocytic cultures from ischemic-like damage.

Causality and Rationale: This protocol is designed to create a controlled, ischemic-like insult. The removal of oxygen and glucose mimics the primary metabolic challenge during a stroke. Reoxygenation mimics the reperfusion phase, which itself can cause further damage via oxidative stress.[2] L-Guanosine is added before and during the insult to test its prophylactic and direct protective capacity. Cell viability assays (e.g., MTT or LDH) provide a quantitative measure of cell death, directly testing the neuroprotective hypothesis.

Step-by-Step Methodology:

-

Cell Culture: Plate primary cortical neurons or astrocytes at a density of 2-5 x 10⁵ cells/cm² and culture until mature (e.g., 10-14 days in vitro).

-

Pre-treatment: Replace the culture medium with a balanced salt solution (BSS) without glucose. Add L-Guanosine (e.g., 100-300 µM final concentration) or vehicle control to the respective wells. Incubate for 1 hour under normoxic conditions.

-

OGD Induction: Transfer the culture plates into a hypoxic chamber (e.g., with an atmosphere of 95% N₂ / 5% CO₂). Incubate for a predetermined duration (e.g., 60-90 minutes for neurons, 4-6 hours for astrocytes).

-

Reoxygenation: Remove plates from the chamber, replace the OGD medium with the original, pre-conditioned culture medium (containing glucose and serum/growth factors) supplemented with L-Guanosine or vehicle.

-

Incubation: Return plates to a standard normoxic incubator (95% air / 5% CO₂) for 24 hours.

-

Assessment of Cell Viability:

-

LDH Assay: Collect the culture supernatant to measure lactate dehydrogenase (LDH) release, an indicator of cell membrane damage.

-

MTT Assay: Add MTT reagent to the cells and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance to quantify metabolic activity, an indicator of cell viability.

-

-

Data Analysis: Normalize the results to the normoxic control group. A significant reduction in LDH release or an increase in MTT reduction in the L-Guanosine-treated group compared to the OGD-vehicle group indicates neuroprotection.

Experimental Protocol: Quantification of Extracellular Guanosine by HPLC

Accurate measurement of extracellular L-Guanosine is essential for understanding its release, metabolism, and effective concentration in experimental systems. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard, reliable method.[18][19]

Causality and Rationale: This protocol ensures that the measured L-Guanosine is exclusively from the extracellular compartment and is not degraded post-collection. The heat inactivation step is critical to immediately stop enzymatic activity (e.g., from purine nucleoside phosphorylase) that would otherwise consume the analyte.[18] The HPLC separates L-Guanosine from other purines and medium components based on its physicochemical properties (retention time on a C18 column), and UV detection provides quantification by measuring absorbance at its characteristic wavelength (around 256-259 nm).[19]

Step-by-Step Methodology:

-

Sample Collection: Carefully collect an aliquot of the extracellular medium from the cell culture or in vivo microdialysis experiment.

-

Enzyme Inactivation: Immediately heat-inactivate the sample at 70-90°C for 5 minutes to prevent metabolic degradation of L-Guanosine.[18]

-

Sample Preparation: Centrifuge the sample (e.g., 12,000 x g for 10 minutes) to pellet any cells or debris.

-

Filtration: Filter the supernatant through a 0.2 µm filter to remove fine particulates that could damage the HPLC column.[18]

-

HPLC Analysis:

-

System: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Photodiode Array (PDA) detector.

-

Mobile Phase: A common mobile phase is a gradient of a phosphate buffer (e.g., 40 mM, pH 7.0) and a solvent like acetonitrile or methanol.[19]

-

Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample.

-

Detection: Monitor the eluent at the maximum absorbance wavelength for L-Guanosine (~256 nm).[19]

-

-

Quantification:

-

Standard Curve: Prepare a series of L-Guanosine standards of known concentrations and run them on the HPLC to generate a standard curve (Peak Area vs. Concentration).

-

Calculation: Determine the concentration of L-Guanosine in the unknown sample by interpolating its peak area from the standard curve.

-

Challenges and Future Directions

The therapeutic potential of L-Guanosine is significant, but several challenges remain. The foremost is the definitive identification and cloning of its specific receptor(s).[1][3] This is a critical step for enabling structure-activity relationship studies and the development of more potent and selective synthetic agonists for therapeutic use.[3]

Further research is also needed to fully understand the dynamic interplay between the guanosine and adenosine systems, particularly the role of A₁R-A₂AR heteromers in mediating its effects. Elucidating how L-Guanosine modulates these receptor complexes could open new avenues for drug development targeting purinergic signaling. Finally, translating the promising preclinical findings into clinical applications will require rigorous investigation into its pharmacokinetics, safety profile, and efficacy in human diseases.[2]

Conclusion

Extracellular L-Guanosine is a pleiotropic signaling molecule with profound biological roles in the central nervous system.[5] Through a complex mechanism involving putative receptors and modulation of the adenosinergic system, it activates key intracellular pathways to exert potent neuroprotective, anti-inflammatory, and trophic effects.[1][2] Its ability to counteract excitotoxicity, oxidative stress, and inflammation underscores its therapeutic potential for a wide range of debilitating neurological disorders.[3] The methodologies outlined here provide a framework for continued investigation, which will be crucial for unlocking the full clinical promise of the guanine-based purinergic system.

References

-

Lanznaster, D., Dal-Cim, T., Piermartiri, T. C. B., & Tasca, C. I. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. Aging and disease, 7(5), 657–679. [Link]

-

Lanznaster, D., Dal-Cim, T., Piermartiri, T. C. B., & Tasca, C. I. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. ResearchGate. [Link]

-

Rodrigues, A. L. S., et al. (2016). Guanosine and its role in neuropathologies. Purinergic Signalling, 12(3), 427-444. [Link]

-

Tasca, C. I., Zuccarini, M., Di Iorio, P., & Ciruela, F. (2024). Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action?. Journal of Neurochemistry. [Link]

-

Lanznaster, D., Dal-Cim, T., Piermartiri, T. C. B., & Tasca, C. I. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. Aging and Disease, 7(5), 657. [Link]

-

Ciruela, F., et al. (2019). The Guanine-Based Purinergic System: The Tale of An Orphan Neuromodulation. Frontiers in Pharmacology, 10, 1373. [Link]

-

D'Alimonte, I., et al. (2007). Signal transduction events induced by extracellular guanosine 5′triphosphate in excitable cells. Cellular and Molecular Life Sciences, 64(15), 2016-2027. [Link]

-

Rathbone, M. P., et al. (2008). Neurotrophic effects of extracellular guanosine. Nucleosides, Nucleotides & Nucleic Acids, 27(6), 666-672. [Link]

-

Bellaver, B., et al. (2015). Guanosine inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway. Journal of Neuroinflammation, 12, 219. [Link]

-

ResearchGate. (n.d.). Overview of the most important mechanisms that contribute to guanosine-induced neuroprotection under ischemia. ResearchGate. [Link]

-

D'Ambrosi, N., & Volonté, C. (2020). Guanosine-Based Nucleotides, the Sons of a Lesser God in the Purinergic Signal Scenario of Excitable Tissues. International Journal of Molecular Sciences, 21(5), 1644. [Link]

-

Giuliani, P., et al. (2019). Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders. Frontiers in Molecular Neuroscience, 12, 116. [Link]

-

Rodrigues, A. L. S., et al. (2016). Guanosine and its role in neuropathologies. ResearchGate. [Link]

-

ResearchGate. (n.d.). Guanine-based purinergic signaling. This cartoon presents an overview... ResearchGate. [Link]

-

Bellaver, B., et al. (2015). Guanosine inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway. PubMed. [Link]

-

Fernández-Dueñas, V., et al. (2018). Neuromodulatory Effects of Guanine-Based Purines in Health and Disease. Frontiers in Pharmacology, 9, 1386. [Link]

-

Giuliani, P., et al. (2021). Investigating the Role of Guanosine on Human Neuroblastoma Cell Differentiation and the Underlying Molecular Mechanisms. Frontiers in Molecular Biosciences, 8, 660505. [Link]

-

Massari, C. M., & Ciruela, F. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Molecular Biosciences, 8, 660601. [Link]

-

Massari, C. M., & Ciruela, F. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Molecular Biosciences, 8. [Link]

-

Dal-Cim, T., et al. (2019). Guanosine prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways. Purinergic Signalling, 15(3), 335-348. [Link]

-

Giuliani, P., et al. (2020). Extracellular Guanosine 5′-Triphosphate Induces Human Muscle Satellite Cells to Release Exosomes Stuffed With Guanosine. Frontiers in Cell and Developmental Biology, 8, 597. [Link]

Sources

- 1. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]

- 2. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Guanine-Based Purinergic System: The Tale of An Orphan Neuromodulation [frontiersin.org]

- 6. Signal transduction events induced by extracellular guanosine 5′triphosphate in excitable cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Guanosine-Based Nucleotides, the Sons of a Lesser God in the Purinergic Signal Scenario of Excitable Tissues [mdpi.com]

- 10. ricerca.unich.it [ricerca.unich.it]

- 11. Guanosine prevents oxidative damage and glutamate uptake impairment induced by oxygen/glucose deprivation in cortical astrocyte cultures: involvement of A1 and A2A adenosine receptors and PI3K, MEK, and PKC pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]

- 13. Frontiers | Neuromodulatory Effects of Guanine-Based Purines in Health and Disease [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Guanosine inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Guanosine inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neurotrophic effects of extracellular guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigating the Role of Guanosine on Human Neuroblastoma Cell Differentiation and the Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Extracellular Guanosine 5′-Triphosphate Induces Human Muscle Satellite Cells to Release Exosomes Stuffed With Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

The Orphan Neuromodulator: Unraveling L-Guanosine Signaling Pathways in the Central Nervous System

An In-Depth Technical Guide for Researchers

Preamble: Beyond the Canonical Roles

For decades, guanine-based purines were primarily viewed through the lens of intracellular metabolism and energy transfer, with Guanosine Triphosphate (GTP) famed for its role in G-protein signaling.[1][2] However, a growing body of evidence has thrust its nucleoside, L-Guanosine (Guo), into the spotlight as a critical extracellular signaling molecule within the Central Nervous System (CNS).[3][4] Released by astrocytes and neurons, particularly under conditions of stress or injury, guanosine acts as a potent neuromodulator, wielding significant neurotrophic and neuroprotective power.[3][5][6]

This guide synthesizes current knowledge on L-Guanosine signaling, moving from its extracellular origins to its complex intracellular cascades and functional consequences. We will dissect the key molecular targets, delineate the core signaling pathways, and provide field-proven experimental protocols for researchers aiming to investigate this system. The narrative is designed for drug development professionals and CNS researchers, focusing on the causality behind experimental choices and the intricate logic of the signaling network. While the definitive "guanosine receptor" remains elusive, the downstream pathways it orchestrates are well-defined and present compelling targets for therapeutic intervention in a range of neuropathologies, from ischemic stroke to neurodegenerative diseases.[3][7][8]

Section 1: Extracellular Guanosine Homeostasis: Sources and Metabolism

The journey of guanosine as a signaling molecule begins in the extracellular space. Under physiological and pathological conditions, astrocytes are a primary source of extracellular purines.[3][9][10] Guanine nucleotides, such as GTP, are stored in synaptic vesicles and released into the synaptic cleft.[3][11] Once in the extracellular milieu, these nucleotides are rapidly catabolized by a cascade of ecto-enzymes.

-

Ectonucleoside Triphosphate Diphosphohydrolases (NTPDases): These enzymes sequentially hydrolyze GTP and GDP to produce Guanosine Monophosphate (GMP).[1]

-

Ecto-5′-Nucleotidase: This enzyme completes the process by converting GMP into guanosine.[12]

-

Purine Nucleoside Phosphorylase (PNP): Guanosine can be further metabolized to the nucleobase guanine.[1][13]

This enzymatic cascade ensures a tightly regulated supply of extracellular guanosine, with concentrations increasing substantially following insults like ischemia or trauma, positioning it as an endogenous restorative agent.[3][5]

Caption: Extracellular catabolism of guanine nucleotides.

Section 2: The Enigma of the Receptor: Molecular Targets of Guanosine

A central challenge in the field is that guanosine is considered an "orphan" neuromodulator, as no specific, cloned receptor has been definitively assigned to it.[8][14] However, its effects are clearly mediated by interactions at the cell membrane, as they are not blocked by nucleoside transporter inhibitors.[4] Research points to a multimodal mechanism of action involving several targets.

-

Putative G-Protein Coupled Receptor (GPCR): Radioligand binding studies have identified selective, high-affinity binding sites for guanosine in rat brain membranes, suggesting the existence of a unique GPCR.[15][16] Pharmacological evidence, such as the blockade of guanosine's effects by Pertussis toxin (an inhibitor of Gαi/o proteins), further supports the involvement of a GPCR.[15]

-

Adenosine Receptors (A₁R and A₂ₐR): A substantial body of work demonstrates that many of guanosine's neuroprotective and neurotrophic effects are dependent on adenosine receptors.[5][17] It is hypothesized that guanosine may act as an allosteric modulator or directly interact with A₁R-A₂ₐR heteromers, which are highly expressed in the CNS and play a crucial role in modulating synaptic plasticity and glutamatergic transmission.[4][15][18]

-

Ion Channels: Guanosine has been shown to interact with large-conductance Ca²⁺-activated potassium (BK) channels, which could contribute to its neuromodulatory effects by altering neuronal excitability.[5]

Caption: Putative molecular targets for L-Guanosine at the cell membrane.

Section 3: Core Intracellular Signaling Cascades

Regardless of the precise membrane target, guanosine consistently activates a core set of pro-survival and plasticity-related intracellular signaling pathways. The convergence upon these cascades highlights their central role in mediating guanosine's beneficial effects in the CNS.[2][3]

The primary pathways activated by guanosine include:

-

PI3K/Akt Pathway: The Phosphatidylinositol-3-Kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Activation of this pathway by guanosine is linked to its anti-apoptotic effects, particularly in models of Alzheimer's disease and ischemic injury.[3][5][17]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for synaptic plasticity, cell proliferation, and the regulation of inflammatory responses.[17][19] Guanosine leverages this pathway to stimulate glutamate transporter activity and inhibit the pro-inflammatory transcription factor NF-κB.[5][7][17]

-

Protein Kinase C (PKC) Pathway: PKC activation is involved in a wide range of cellular processes, including neurotransmitter release and receptor modulation. Guanosine-mediated PKC activation contributes to the enhanced activity of glutamine synthetase and glutamate transporters, which are vital for preventing glutamate excitotoxicity.[1][5]

These pathways do not operate in isolation but form an integrated network that translates the extracellular guanosine signal into a coordinated cellular response, promoting cell survival, reducing inflammation, and enhancing neurotrophic support.

Caption: Integrated signaling network activated by L-Guanosine in the CNS.

Section 4: Functional Consequences of Guanosine Signaling

The activation of the intracellular cascades detailed above translates into tangible neuroprotective and neurotrophic functions that are highly relevant to CNS pathology.

| Functional Outcome | Key Mediating Pathways | Pathological Relevance | Supporting Citations |

| Anti-Excitotoxicity | PI3K/Akt, MAPK/ERK, PKC | Ischemic Stroke, Epilepsy, Traumatic Brain Injury | [3][5][7] |

| Anti-Inflammatory | MAPK/ERK, PI3K | Neurodegenerative Diseases (AD, PD), Sepsis | [6][7][17] |

| Antioxidant Defense | MAPK/ERK, PI3K | Ischemic Stroke, Alzheimer's Disease, Aging | [7][19][20] |

| Neurotrophic Support | PKC, PKA | Spinal Cord Injury, Parkinson's Disease, Depression | [1][7][17] |

| Neurogenesis | (Not fully elucidated) | Parkinson's Disease, Brain Repair | [7][17] |

Causality in Action: The Anti-Excitotoxicity Mechanism A prime example of guanosine's efficacy is its role in combating glutamate excitotoxicity, a common pathological event in acute brain injury.[5] During an ischemic event, glutamate uptake is impaired, leading to excessive synaptic glutamate, neuronal hyperexcitability, and cell death.[5] Guanosine intervenes directly by:

-

This concerted signaling increases the activity and expression of key glutamate transporters, particularly GLT-1 (EAAT2), on astrocytes.[5][7]

-

Simultaneously, it enhances the activity of glutamine synthetase, the enzyme that converts glutamate to glutamine within astrocytes.[5] The result is a more efficient clearing of extracellular glutamate, protecting neurons from overstimulation and subsequent death.[3][5] This demonstrates a self-validating system where the signaling cascade directly produces a measurable, protective outcome.

Section 5: Experimental Methodologies for Studying Guanosine Signaling

To empower researchers in this field, we provide detailed, validated protocols for investigating the neuroprotective effects of guanosine.

Experimental Protocol 1: In Vitro Ischemia Model (Oxygen-Glucose Deprivation)

This protocol is a cornerstone for studying neuroprotection in an ischemia-like context, widely used to validate guanosine's effects.[3][4][7]

Objective: To assess the ability of L-Guanosine to protect hippocampal neurons from cell death induced by oxygen-glucose deprivation (OGD).

Rationale: Hippocampal slices contain the complete local circuitry of neurons and glial cells, providing a physiologically relevant ex vivo system. OGD mimics the core components of ischemic injury—lack of oxygen and glucose—allowing for the controlled study of protective mechanisms.[7]

Step-by-Step Methodology:

-

Slice Preparation:

-

Anesthetize and decapitate a P10-P15 Sprague-Dawley rat.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) dissection buffer (e.g., Gey's balanced salt solution supplemented with 25 mM D-glucose).

-

Cut 400 µm coronal slices containing the hippocampus using a vibratome.

-

-

Recovery:

-

Transfer slices to an interface chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂ at 34°C.

-

Allow slices to recover for at least 1 hour. This stabilization period is critical for restoring ionic gradients and metabolic activity post-slicing.

-

-

OGD Induction:

-

Transfer slices to a pre-warmed OGD chamber.

-

Replace the normoxic aCSF with glucose-free aCSF that has been deoxygenated by bubbling with 95% N₂/5% CO₂ for at least 30 minutes.

-

Maintain the slices in this OGD condition for 30-60 minutes. The duration is critical and should be optimized to induce significant but not complete cell death.

-

-

Treatment and Reoxygenation:

-

Terminate OGD by returning the slices to the standard, oxygenated aCSF containing glucose.

-

For the treatment group, the reoxygenation aCSF should be supplemented with L-Guanosine (e.g., 100 µM). Include a vehicle control group. Guanosine is often added during reoxygenation to mimic a clinical scenario where treatment begins after the ischemic event.[7]

-

-

Endpoint Analysis (24 hours post-OGD):

-

Cell Viability Assay: Incubate slices with Propidium Iodide (PI), a fluorescent dye that enters dead cells. Quantify the fluorescence intensity in the CA1 region of the hippocampus, which is particularly vulnerable to ischemic damage.

-

Western Blot: Homogenize slices to extract proteins. Probe for markers of apoptosis (e.g., cleaved Caspase-3) and key signaling proteins (e.g., phospho-Akt, phospho-ERK) to confirm pathway activation.

-

Caption: Experimental workflow for the Oxygen-Glucose Deprivation (OGD) model.

Experimental Protocol 2: Glutamate Uptake Assay

Objective: To quantify the effect of L-Guanosine on glutamate uptake capacity in primary astrocyte cultures or brain slices.

Rationale: As enhanced glutamate clearance is a primary mechanism of guanosine's neuroprotection, this assay provides direct functional validation.[5][7] It utilizes a radiolabeled glutamate analog, D-[³H]aspartate, which is taken up by glutamate transporters but not metabolized, providing a clean measure of transporter activity.

Step-by-Step Methodology:

-

Cell/Slice Preparation:

-

Use either primary astrocyte cultures grown to confluence in 24-well plates or acutely prepared brain slices (as described in Protocol 1).

-

-

Pre-incubation:

-

Wash the cells/slices with a Krebs-Ringer bicarbonate buffer.

-

Pre-incubate for 15 minutes at 37°C in the buffer containing the desired concentration of L-Guanosine (e.g., 100 µM) or vehicle. This step allows the signaling pathways to become active.

-

-

Uptake Initiation:

-

Add the uptake solution, which is the pre-incubation buffer supplemented with D-[³H]aspartate (final concentration ~50 nM) and unlabeled L-glutamate (final concentration ~50 µM).

-

Incubate for a short period (e.g., 5-10 minutes). The timing must be within the linear range of uptake, which should be determined empirically.

-

-

Uptake Termination:

-

Rapidly terminate the assay by aspirating the uptake solution and washing the cells/slices three times with ice-cold buffer. The low temperature immediately halts all enzymatic and transport activity.

-

-

Quantification:

-

Lyse the cells/slices with 0.5 M NaOH.

-

Measure the radioactivity in the lysate using a liquid scintillation counter.

-

Measure the total protein content in a separate aliquot of the lysate using a standard assay (e.g., BCA assay) for normalization.

-

-

Data Analysis:

-

Express the results as pmol of D-[³H]aspartate uptake per mg of protein per minute. Compare the uptake rates between control and guanosine-treated groups.

-

Conclusion and Future Directions

L-Guanosine has firmly established itself as a critical signaling molecule in the CNS, orchestrating a suite of neuroprotective and neurotrophic responses. Its ability to activate pro-survival pathways like PI3K/Akt and MAPK/ERK allows it to powerfully counteract excitotoxicity, inflammation, and oxidative stress, making it a molecule of significant therapeutic interest.[3][21][22]

The primary challenge and the most exciting future avenue for investigation is the definitive identification and cloning of its specific receptor(s).[7] Elucidating this target would not only solve a major puzzle in purinergic signaling but would also enable structure-activity relationship studies to develop more potent and specific guanosine-based therapeutics.[8] Furthermore, exploring the interplay between guanosine and the adenosinergic system, particularly at the level of receptor heteromers, will provide deeper insights into the integrated nature of purinergic neuromodulation.[4][18] The protocols and pathways detailed in this guide provide a robust framework for researchers to contribute to this expanding and promising field.

References

-

Jaszczuk, P., et al. (2021). Neuroprotective Effects of Guanosine in Ischemic Stroke—Small Steps towards Effective Therapy. MDPI. [Link]

-

Lanznaster, D., et al. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. Aging and disease. [Link]

-

Gomes, P., et al. (2020). Guanosine and its role in neuropathologies. Purinergic Signalling. [Link]

-

Zuccarini, M., et al. (2024). Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action?. Cellular and Molecular Life Sciences. [Link]

-

Giuliani, P., et al. (2019). Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders. Frontiers in Pharmacology. [Link]

-

Tasca, C. I., et al. (2018). Neuromodulatory Effects of Guanine-Based Purines in Health and Disease. Frontiers in Bioscience. [Link]

-

Lanznaster, D., et al. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. ResearchGate. [Link]

-

Lanznaster, D., et al. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. Aging and Disease. [Link]

-

Caciagli, F., et al. (2014). The Guanine-Based Purinergic System: The Tale of An Orphan Neuromodulation. Frontiers in Pharmacology. [Link]

-

Di Iorio, P., et al. (2001). Signal transduction events induced by extracellular guanosine 5' triphosphate in excitable cells. Journal of Neurochemistry. [Link]

-

Jaszczuk, P., et al. (2021). Neuroprotective Effects of Guanosine in Ischemic Stroke-Small Steps towards Effective Therapy. PubMed. [Link]

-

Zuccarini, M., et al. (2020). Guanosine-Based Nucleotides, the Sons of a Lesser God in the Purinergic Signal Scenario of Excitable Tissues. Semantic Scholar. [Link]

-

Zuccarini, M., et al. (2020). Guanosine-Based Nucleotides, the Sons of a Lesser God in the Purinergic Signal Scenario of Excitable Tissues. MDPI. [Link]

-

Dal-Cim, T., et al. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Pharmacology. [Link]

-

Zuccarini, M., et al. (2020). Guanosine-Based Nucleotides, the Sons of a Lesser God in the Purinergic Signal Scenario of Excitable Tissues. PubMed. [Link]

-

Lanznaster, D., et al. (2016). Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders. PubMed. [Link]

-

Lanznaster, D., et al. (2017). Targeting the guanine-based purinergic system in Alzheimer's disease. Neural Regeneration Research. [Link]

-

Jackson, E. K. (2018). Extracellular guanosine regulates extracellular adenosine levels. American Journal of Physiology-Renal Physiology. [Link]

-

Tasca, C. I., et al. (2018). Neuromodulatory Effects of Guanine-Based Purines in Health and Disease. ResearchGate. [Link]

-

Dal-Cim, T., et al. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers. [Link]

-

Thomazi, A. P., et al. (2016). Guanosine inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway. Journal of Neuroinflammation. [Link]

-

Takagi, H., et al. (2019). Extracellular Guanosine and Guanine Nucleotides Decrease Viability of Human Breast Cancer SKBR-3 Cells. Biological and Pharmaceutical Bulletin. [Link]

-

Dal-Cim, T., et al. (2021). Guanosine Mechanisms of Action: Toward Molecular Targets. Frontiers in Pharmacology. [Link]

-

Gysbers, J. W., et al. (2000). Extracellular guanosine 5' triphosphate enhances nerve growth factor-induced neurite outgrowth via increases in intracellular calcium. Neuroscience. [Link]

-

Di Iorio, P., et al. (2001). Signal transduction events induced by extracellular guanosine 5′triphosphate in excitable cells. Journal of Neurochemistry. [Link]

-

Jaszczuk, P., et al. (2021). Overview of the most important mechanisms that contribute to guanosine-induced neuroprotection under ischemia. ResearchGate. [Link]

-

Tsai, M.-C., et al. (2021). Astrocyte-Neuron Signaling in Synaptogenesis. Frontiers in Molecular Neuroscience. [Link]

-

Tsai, M.-C., et al. (2021). Astrocyte-Neuron Signaling in Synaptogenesis. PMC. [Link]

-

Astrocytic modulation of neuronal signalling. Frontiers. [Link]

-

Yu, X., et al. (2015). Molecular approaches for manipulating astrocytic signaling in vivo. Frontiers in Cellular Neuroscience. [Link]

-

Zuccarini, M., et al. (2024). Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action?. Cellular and Molecular Life Sciences. [Link]

Sources

- 1. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Guanine-Based Purinergic System: The Tale of An Orphan Neuromodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Guanosine and its role in neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ricerca.unich.it [ricerca.unich.it]

- 5. mdpi.com [mdpi.com]

- 6. Guanosine inhibits LPS-induced pro-inflammatory response and oxidative stress in hippocampal astrocytes through the heme oxygenase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders [aginganddisease.org]

- 8. Lessons from the physiological role of guanosine in neurodegeneration and cancer: Toward a multimodal mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Astrocyte-Neuron Signaling in Synaptogenesis [frontiersin.org]

- 10. Astrocyte-Neuron Signaling in Synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signal transduction events induced by extracellular guanosine 5′triphosphate in excitable cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extracellular guanosine regulates extracellular adenosine levels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Uncovering the Signaling Pathway behind Extracellular Guanine-Induced Activation of NO System: New Perspectives in Memory-Related Disorders [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. frontiersin.org [frontiersin.org]

- 16. ricerca.unich.it [ricerca.unich.it]

- 17. Frontiers | Neuromodulatory Effects of Guanine-Based Purines in Health and Disease [frontiersin.org]

- 18. Frontiers | Guanosine Mechanisms of Action: Toward Molecular Targets [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Neuroprotective Effects of Guanosine in Ischemic Stroke-Small Steps towards Effective Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Guanosine: a Neuromodulator with Therapeutic Potential in Brain Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Neuroprotective Effects of L-Guanosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanosine, an endogenous purine nucleoside, has emerged from the shadow of its more extensively studied adenine-based counterparts to become a significant focus of neuroprotective research. Initially identified for its anticonvulsant properties, the scope of its therapeutic potential has expanded to encompass a range of neuropathological conditions, including ischemic stroke, neurodegenerative diseases, and traumatic brain injury.[1][2] This guide provides a comprehensive overview of the discovery, mechanistic underpinnings, and experimental validation of guanosine's neuroprotective effects. We will delve into its multimodal mechanism of action, which involves the intricate modulation of glutamatergic excitotoxicity, neuroinflammation, and oxidative stress, as well as the promotion of trophic and regenerative processes. By synthesizing data from pivotal in vitro and in vivo studies, this document serves as a technical resource for professionals seeking to understand and harness the therapeutic capabilities of guanosine and its derivatives.

The Genesis of a Neuroprotectant: From Seizure Control to Broad-Spectrum Defense

The journey into guanosine's neuroprotective role began not with a direct search for a stroke or Alzheimer's therapeutic, but with observations of its influence on the brain's primary excitatory system. Under physiological conditions, guanosine is present in the brain and is released in greater concentrations during pathological events like ischemia or trauma.[1][3]

Early investigations centered on animal models of seizures, which are often characterized by an overstimulation of the glutamatergic system.[4] Administration of guanosine was found to significantly reduce seizures induced by quinolinic acid (QA), an endogenous N-methyl-D-aspartate (NMDA) receptor agonist.[4][5] This anticonvulsant effect was not merely symptomatic; it pointed to a deeper, modulatory role. Researchers hypothesized that if guanosine could quell the hyperexcitability in seizures, it might also counteract the glutamate-driven excitotoxicity that is a common pathological denominator in many acute and chronic neurological disorders.[5] This pivotal insight shifted the research focus towards exploring guanosine as a broad-spectrum neuroprotective agent.

The Core Triad of Neuroprotection: Guanosine's Multimodal Mechanism of Action

Guanosine does not rely on a single mechanism but orchestrates a sophisticated, multi-pronged defense against neuronal injury. Its effects can be categorized into three interconnected areas: mitigation of excitotoxicity, suppression of inflammation and oxidative stress, and promotion of trophic support.

Countering Glutamate Excitotoxicity

Glutamate excitotoxicity, a process where excessive synaptic glutamate leads to neuronal death, is a central mechanism of injury in conditions like stroke and traumatic brain injury.[4][6] Guanosine directly interferes with this cascade through two primary actions:

-

Enhancement of Glutamate Clearance: Astrocytes are critical for clearing excess glutamate from the synapse via Excitatory Amino Acid Transporters (EAATs). Guanosine has been shown to stimulate glutamate uptake by these cells, effectively reducing the concentration of this excitotoxin in the extracellular space.[3][4][6] This action is particularly crucial in ischemic conditions where transporter function is often impaired.

-

Reduction of Glutamate Release: Guanosine also modulates presynaptic terminals to decrease the release of glutamate, further preventing the buildup that triggers excitotoxic damage.[5][6]

Attenuation of Neuroinflammation and Oxidative Stress

The initial excitotoxic insult is often followed by a destructive wave of secondary injury driven by inflammation and oxidative stress. Guanosine provides a robust defense against these processes:

-

Anti-inflammatory Action: It reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response.[5][6][7]

-

Antioxidant Effects: Guanosine bolsters the cell's antioxidant defenses by inducing the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme.[6][7][8] It also mitigates mitochondrial dysfunction and reduces the production of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[3][5]

Promotion of Trophic and Regenerative Processes

Beyond simply protecting neurons from death, guanosine actively promotes an environment conducive to survival and repair.

-

Trophic Factor Release: It stimulates astrocytes to release key neurotrophic factors, including Nerve Growth Factor (NGF), Fibroblast Growth Factor 2 (FGF-2), and Brain-Derived Neurotrophic Factor (BDNF).[1][5][9] These molecules are essential for neuronal survival, differentiation, and plasticity.

-

Stem Cell Proliferation: Studies have shown that guanosine can promote the proliferation of neural stem cells and their differentiation into neuronal phenotypes, suggesting a role in neurogenesis and brain repair.[6]

-

SUMOylation: A more recently discovered mechanism involves the promotion of protein SUMOylation (Small Ubiquitin-like Modifier), a post-translational modification process linked to endogenous neuroprotective systems, particularly under ischemic conditions.[3][6][10]

Intracellular Signaling: The Molecular Machinery of Guanosine Action

The diverse effects of guanosine are mediated by the activation of several key intracellular signaling pathways. While a specific, high-affinity guanosine receptor has yet to be definitively identified, its effects are known to be transmitted through a complex interplay with other membrane proteins, including adenosine receptors (A1R and A2AR) and potassium channels, ultimately converging on pro-survival cascades.[1][3][6]

The primary pathways implicated are:

-

PI3K/Akt Pathway: This is a central pro-survival and anti-apoptotic pathway. Its activation by guanosine is critical for protecting against cell death and is involved in modulating glutamate transporter activity.[1][3][6][11]

-

MAPK/ERK Pathway: This pathway is heavily involved in guanosine's antioxidant and anti-inflammatory effects, as well as the regulation of trophic factor expression.[1][3][6][11]

-

Protein Kinase C (PKC) Pathway: Activation of PKC contributes to guanosine's ability to increase glutamate uptake and promote cell survival.[3][6][11]

The convergence of these pathways underscores the integrated nature of guanosine's neuroprotective profile, allowing it to simultaneously combat multiple facets of neuronal injury.

Caption: Core signaling pathways activated by Guanosine.

Experimental Validation: Methodologies and Models

The elucidation of guanosine's neuroprotective properties relies on a tiered system of experimental models, progressing from simplified in vitro systems to complex in vivo disease models.

Key In Vitro Protocols

-

Oxygen-Glucose Deprivation (OGD): This is the benchmark in vitro model for mimicking ischemic conditions.

-

Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal/astrocytic cultures are grown to confluence.[12]

-

Deprivation: The standard culture medium is replaced with a glucose-free medium (e.g., deoxygenated Earle's Balanced Salt Solution).

-

Hypoxia: Cultures are placed in a hypoxic chamber with a low-oxygen atmosphere (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-5 hours).[12]

-

Reperfusion: The deprivation medium is replaced with standard, oxygenated culture medium. Guanosine (typically 100 µM) is often added at the start of this "reperfusion" phase.[12]

-

Assessment: Cell viability is measured 24 hours later using assays like MTT or LDH release. Apoptosis can be quantified via TUNEL staining or caspase-3 activity assays.[2][11] Causality Insight: This model allows researchers to isolate the direct effects of ischemia-reperfusion injury on neural cells and test the efficacy of a compound in a controlled environment, free from systemic physiological variables.

-

-

Glutamate Uptake Assay: This protocol measures the ability of astrocytes to clear glutamate.

-

Cell Culture: Primary astrocyte cultures are prepared.

-

Treatment: Cells are pre-incubated with guanosine for a specified time.

-

Uptake Initiation: The medium is replaced with one containing a low concentration of radiolabeled glutamate (e.g., [³H]L-glutamate).

-

Uptake Termination: After a short incubation (e.g., 10 minutes), the uptake is stopped by rapidly washing the cells with ice-cold buffer.

-

Quantification: Cells are lysed, and the radioactivity incorporated into the cells is measured using a scintillation counter. An increase in radioactivity in guanosine-treated cells indicates enhanced glutamate uptake. Causality Insight: This assay directly validates one of guanosine's key mechanisms—the modulation of astrocytic glutamate transport.

-

Standard In Vivo Model

-

Middle Cerebral Artery Occlusion (MCAo) in Rodents: This is the most widely used model of focal ischemic stroke.[3][12]

-

Anesthesia: A rat or mouse is anesthetized.

-

Surgical Procedure: The common carotid artery is exposed. A nylon monofilament is inserted into the external carotid artery and advanced internally to occlude the origin of the middle cerebral artery, thus blocking blood flow.

-

Occlusion/Reperfusion: The filament is either left in place for permanent occlusion or withdrawn after a set time (e.g., 60-90 minutes) to model reperfusion injury.

-

Treatment: Guanosine (e.g., 7.5-8 mg/kg) or a vehicle is administered, typically via intraperitoneal injection, at various time points before or after the MCAo.[11][12]

-

Outcome Assessment:

-

Neurological Deficit Scoring: Animals are assessed for motor and sensory deficits at regular intervals.

-

Infarct Volume: After 24-72 hours, the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The volume is then calculated. A reduction in infarct volume in the guanosine group indicates neuroprotection.[12] Causality Insight: The MCAo model provides a high-fidelity simulation of human stroke, allowing for the evaluation of a drug's efficacy in a complex physiological system, including its ability to cross the blood-brain barrier and its impact on functional recovery.

-

-

Caption: Experimental workflow for validating neuroprotective agents.

Data Summary: Quantitative Evidence of Neuroprotection

| Experimental Model | Species/Cell Line | Guanosine Treatment | Key Outcome(s) | Reference(s) |

| In Vitro | ||||

| Combined Oxygen-Glucose Deprivation | SH-SY5Y Neuroblastoma | 100 µM post-insult | Significant reduction in apoptosis. | [12] |

| Oxygen-Glucose Deprivation | Rat Hippocampal Slices | 100 µM | Prevented increase in glutamate release; restored glutamate uptake. | [3][5] |

| Glutamate Excitotoxicity | Rat Hippocampal Slices | 100 µM | Decreased glutamate release and prevented iNOS induction. | [5] |

| LPS-induced Inflammation | Primary Hippocampal Astrocytes | 10-100 µM | Reduced TNF-α and NF-κB levels via HO-1 induction. | [6][7] |

| In Vivo | ||||

| Middle Cerebral Artery Occlusion (MCAo) | Rat | 8 mg/kg, i.p. daily for 7 days | Prolonged survival, decreased neurological deficits, and reduced infarct volume. | [12] |

| Quinolinic Acid-induced Seizures | Mouse/Rat | 5-10 mg/kg, i.p. | Reduced seizure severity and duration. | [4][6] |

| Traumatic Brain Injury (TBI) | Rat | 7.5 mg/kg, i.p. | Reduced cerebral edema, neuronal death, and improved mitochondrial function. | [11] |

| Parkinson's Model (MPP+) | SH-SY5Y Cells | 100 µM | Attenuated mitochondrial dysfunction and prevented caspase-3 activation. | [1][2] |

Conclusion and Future Horizons